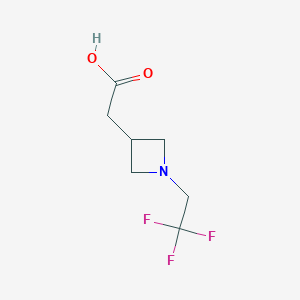

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C7H10F3NO2 |

|---|---|

Molecular Weight |

197.15 g/mol |

IUPAC Name |

2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-2-5(3-11)1-6(12)13/h5H,1-4H2,(H,12,13) |

InChI Key |

GZWYDSUGGSDILB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC(F)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Preparation Strategies

Multi-step Synthesis via Azetidine Ring Formation and Functionalization

This approach involves synthesizing the azetidine core with the trifluoroethyl substituent, followed by oxidation or hydrolysis to the acid.

Step 1: Synthesis of 2,2,2-Trifluoroethyl-Substituted Azetidine Derivatives

Method:

A common route is the nucleophilic substitution of azetidine precursors with 2,2,2-trifluoroethyl halides or derivatives.Example:

Using tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate as an intermediate, which can be deprotected and functionalized to introduce the trifluoroethyl group at the 1-position.Reaction Conditions:

Reactions often employ coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC, with protective groups like Boc or Cbz to facilitate selective modifications.

Step 2: Introduction of the Trifluoroethyl Group

Method:

Alkylation of the azetidine nitrogen or ring carbons with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide) under basic conditions.Reaction Example:

Nucleophilic substitution of a deprotected azetidine with trifluoroethyl chloride in the presence of a base like potassium carbonate or sodium hydride.

Direct Synthesis via Cyclization of Precursors Containing the Trifluoroethyl Group

Method:

Cyclization of amino alcohols or amino acids bearing the trifluoroethyl substituent, followed by ring closure to form azetidine.Example:

Starting from N-(2,2,2-trifluoroethyl) amino acids , cyclization can be achieved via intramolecular nucleophilic attack under dehydrating conditions or using activating agents.

Specific Synthetic Routes Extracted from Patents and Literature

Patented Method (EP 3901146 NWA1)

Preparation of Azetidine Intermediates:

The synthesis begins with the formation of 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol via nucleophilic substitution and cyclization, followed by functional group transformations to incorporate the trifluoroethyl group.Trifluoroethylation Step:

The trifluoroethyl group is introduced using trifluoroacetic acid derivatives or trifluoroethyl halides under basic or catalytic conditions, often involving palladium-catalyzed cross-coupling or nucleophilic substitution.Final Hydrolysis or Oxidation:

The protected intermediates are hydrolyzed or oxidized to yield the free acid, 2-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)acetic acid .

One-Pot or Single-Step Approaches

Recent Advances:

A single-step synthesis involves using reactive trifluoroethylating agents with azetidine precursors, facilitated by catalysts such as palladium or copper, to directly afford the target compound.Example:

The use of trifluoroethyl carbamate derivatives reacting with azetidine rings under mild conditions, followed by hydrolysis, to produce the acid.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Azetidine ring formation | 2-bromo-4-chloro-5-methylpyridine, DMSO, potassium carbonate, heating at 90°C | 84% | From EP 3901146 |

| Trifluoroethylation | Trifluoroethyl chloride, base (K2CO3), room temperature to 50°C | 60-75% | Nucleophilic substitution |

| Hydrolysis to acid | Acidic hydrolysis (e.g., HCl or TFA), reflux | 80-90% | Converts ester/intermediate to free acid |

Notable Considerations and Research Findings

Protective Groups:

Boc or Cbz groups are often employed to protect amino functionalities during multi-step synthesis.Catalysts:

Palladium-catalyzed cross-coupling reactions are effective for introducing trifluoroethyl groups, especially when direct alkylation is challenging.Reaction Optimization:

Temperature, solvent choice (e.g., DMSO, DMF), and base strength significantly influence yields and selectivity.Purification:

Column chromatography on silica gel with suitable eluents (e.g., ethyl acetate/hexane) is standard for isolating intermediates and final products.

Summary of the Synthetic Approach

| Method Type | Advantages | Limitations |

|---|---|---|

| Multi-step synthesis via ring formation and substitution | High control over intermediates, versatile | Longer process, multiple purification steps |

| Direct trifluoroethylation of azetidine precursors | Shorter, potentially more efficient | Requires reactive trifluoroethyl reagents, optimization needed |

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine-Based Analogues

(a) 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid (CAS 183062-96-6)

- Molecular Formula: C₁₀H₁₇NO₄

- Key Differences : The tert-butoxycarbonyl (Boc) group replaces the trifluoroethyl substituent. This substitution reduces metabolic stability but enhances synthetic versatility for further derivatization.

- Applications : Widely used as a protected intermediate in peptide synthesis and drug discovery .

(b) 2-(Azetidin-3-yl)acetic Acid Derivatives

Trifluoroethyl-Substituted Heterocycles

(a) [4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid (CAS 1328640-56-7)

- Molecular Formula : C₇H₆F₃N₃O₄

- Key Differences : The azetidine ring is replaced by a pyrazole ring. The nitro group introduces strong electron-withdrawing effects, altering reactivity and binding affinity.

- Applications : Explored as a fluorinated building block for agrochemicals and kinase inhibitors .

(b) 2-[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic Acid

Acetic Acid Derivatives with Fluorinated Substituents

(a) 2-(2-(3-Fluorophenyl)-1,3-thiazol-4-yl)acetic Acid (CAS 794554-74-8)

- Molecular Formula: C₁₁H₈FNO₂S

- Key Differences : A thiazole ring replaces the azetidine, and the trifluoroethyl group is absent. The fluorine on the phenyl ring modulates electronic properties without the steric bulk of CF₃ .

(b) 2,2,2-Trifluoroethyl Acetate

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Compounds

| Compound Name | Molecular Formula | LogP* | Metabolic Stability (t₁/₂, human liver microsomes) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₈H₁₀F₃NO₂ | 1.2 | >120 min | Azetidine, CF₃CH₂, acetic acid |

| 2-[1-(Boc)azetidin-3-yl]acetic Acid | C₁₀H₁₇NO₄ | 0.8 | 45 min | Azetidine, Boc, acetic acid |

| [4-Nitro-1-(CF₃CH₂)pyrazol-3-yl]acetic Acid | C₇H₆F₃N₃O₄ | 0.5 | 90 min | Pyrazole, CF₃CH₂, nitro |

| 2-(2-(3-Fluorophenyl)thiazol-4-yl)acetic Acid | C₁₁H₈FNO₂S | 2.1 | 60 min | Thiazole, fluorophenyl |

*LogP values estimated using ChemDraw software.

Biological Activity

2-(1-(2,2,2-Trifluoroethyl)azetidin-3-yl)acetic acid, with CAS number 1341888-85-4, is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Structure and Composition

- Molecular Formula : C₇H₉F₃N₁O₂

- Molecular Weight : 229.154 g/mol

- CAS Number : 1341888-85-4

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group is known to enhance binding affinity to various enzymes and receptors, which can modulate biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Case Studies and Research Findings

- Antimicrobial Activity :

- Antiviral Properties :

- Cytotoxicity :

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Biological Activity | Selectivity |

|---|---|---|

| Lithium; 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate | Antimicrobial and antiviral | Moderate |

| 2-(1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl)acetic acid | Anticancer effects | High |

Future Directions

The promising biological activities of this compound warrant further exploration. Future research could focus on:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for industrial applications.

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms?

- Methodology : Chiral HPLC (Chiralpak IA column, hexane:IPA = 85:15) resolves enantiomers (Rf = 1.2 vs. Sf = 1.0). Absolute configuration is confirmed via circular dichroism (CD) spectra .

- Critical Note : Trace metal contaminants (>0.1 ppm) from catalysts can induce racemization; ICP-MS monitoring is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.